(1R,2S)-VU0155041

Description

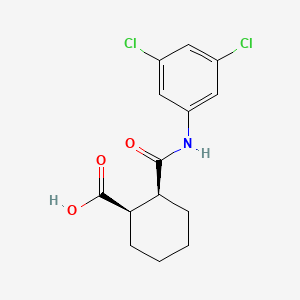

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMUYYFJVFSVCA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (1R,2S)-VU0155041

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR). This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the mGluR4 receptor, the subsequent intracellular signaling cascades, and its pharmacological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of this and similar compounds are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction to this compound and its Molecular Target

This compound is the cis-regioisomer of VU0155041 and has been identified as a potent, selective positive allosteric modulator of the mGluR4 receptor.[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3][4] This allosteric modulation offers a sophisticated approach to therapeutic intervention, as it preserves the spatial and temporal patterns of endogenous receptor activation. The mGluR4 receptor, a member of the Group III metabotropic glutamate receptors, is a key regulator of synaptic transmission and neuronal excitability, making it a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.[3]

Core Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of the mGluR4 receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The (1R,2S) and (1S,2R) enantiomers of VU0155041 have been found to be equipotent.

The potentiation of the glutamate signal by this compound leads to a more robust activation of the downstream signaling pathways associated with mGluR4.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Species | Value (nM) | Assay Type | Reference |

| EC50 | Human mGluR4 | 798 | Calcium Mobilization | |

| EC50 | Rat mGluR4 | 693 | Calcium Mobilization | |

| EC50 (as VU0155041) | Human mGluR4 | 740 | Calcium Mobilization |

Table 1: Potency of this compound at mGluR4 Receptors.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | Fold Shift | 6.7 | Calcium Mobilization | |

| (1S,2R)-VU0155041 | Fold Shift | 8.6 | Calcium Mobilization |

Table 2: Efficacy of VU0155041 Enantiomers in Potentiating Glutamate Response.

Signaling Pathways

The mGluR4 receptor is canonically coupled to the Gi/o family of G-proteins. Activation of mGluR4 by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein into its Gαi/o and Gβγ subunits also leads to the modulation of various downstream effectors, including ion channels.

Experimental Protocols

The characterization of mGluR4 PAMs like this compound typically involves cell-based functional assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay in Engineered Cells

This assay is commonly used to screen for and characterize mGluR4 modulators in a high-throughput format. Since mGluR4 is Gi/o-coupled and does not directly signal through calcium mobilization, cells are co-transfected with a promiscuous G-protein, such as Gqi5, which links the receptor to the phospholipase C pathway and subsequent calcium release.

Objective: To determine the potency (EC50) and efficacy of a test compound as a PAM of mGluR4.

Materials:

-

CHO or HEK293 cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gqi5).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or BTC-AM).

-

Glutamate (orthosteric agonist).

-

Test compound (this compound).

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the engineered cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound and a fixed, sub-maximal (EC20) concentration of glutamate in assay buffer.

-

Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading. c. Add the test compound to the wells and incubate for a predefined period (e.g., 2.5 minutes). d. Add the EC20 concentration of glutamate to the wells and immediately begin kinetic fluorescence readings for 60-120 seconds.

-

Data Analysis: a. Calculate the change in fluorescence intensity from baseline. b. Plot the response against the log concentration of the test compound. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

cAMP Inhibition Assay

This assay directly measures the functional consequence of Gi/o coupling.

Objective: To quantify the inhibition of adenylyl cyclase activity by mGluR4 activation in the presence of a PAM.

Materials:

-

Cells expressing mGluR4 (e.g., CHO-mGluR4).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound and glutamate.

-

cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Assay: a. Pre-incubate cells with the test compound for a specified time. b. Add glutamate and a fixed concentration of forskolin to stimulate cAMP production. c. Incubate for a defined period (e.g., 15 minutes). d. Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Data Analysis: a. Determine the percent inhibition of forskolin-stimulated cAMP production at each concentration of the test compound in the presence of glutamate. b. Calculate the IC50 value from the concentration-response curve.

Selectivity Profile

This compound exhibits high selectivity for the mGluR4 receptor over other mGluR subtypes and does not affect NMDA receptor currents. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGluR4 receptor. Its mechanism of action involves enhancing the receptor's response to endogenous glutamate, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this and other mGluR4 PAMs. The high potency and selectivity of this compound underscore its potential as a valuable tool for neuroscience research and as a lead compound for the development of novel therapeutics for disorders such as Parkinson's disease.

References

- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2S)-VU0155041: A Technical Guide to its Function as a Metabotropic Glutamate Receptor 4 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a potent and selective partial agonist of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] As a member of the Group III mGluRs, mGluR4 is a key regulator of synaptic transmission and has emerged as a promising therapeutic target for neurological disorders, most notably Parkinson's disease.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its activity.

This compound also acts as a positive allosteric modulator (PAM), enhancing the receptor's response to the endogenous ligand, glutamate. This dual activity as a partial agonist and PAM makes it a valuable tool compound for studying mGluR4 function and a lead candidate for drug development.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound at human and rat mGluR4 receptors. Data is compiled from functional assays assessing the compound's ability to modulate receptor activity.

Table 1: In Vitro Potency of this compound at mGluR4

| Species | Assay Type | Parameter | Value (nM) |

| Human | Thallium Flux | EC50 | 798 ± 58 |

| Rat | Thallium Flux | EC50 | 693 ± 140 |

| - | - | EC50 | 2350 |

Table 2: In Vitro Efficacy and Stereoisomer Activity of VU0155041 Analogs

| Compound | Potency (µM) | Efficacy (Fold Shift) |

| This compound | 1.1 | 6.7 |

| (1S,2R)-VU0155041 | 1.1 | 8.6 |

Signaling Pathways

Activation of mGluR4, a Gi/o-coupled receptor, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway is central to the receptor's modulatory effects on neurotransmission. The signaling cascade is initiated by the binding of an agonist, which triggers a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The activated G-protein then inhibits adenylyl cyclase activity.

Caption: Canonical Gi/o signaling pathway of the mGluR4 receptor.

Experimental Protocols

The characterization of this compound as an mGluR4 partial agonist involves several key in vitro functional assays. These assays are designed to measure the compound's ability to activate the receptor and modulate its downstream signaling pathways.

Thallium Flux Assay

This assay is a robust method for measuring the activity of Gi/o-coupled receptors that are co-expressed with G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of mGluR4 leads to the opening of GIRK channels, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.

Materials:

-

HEK293 or CHO cells stably co-expressing human or rat mGluR4 and GIRK channels.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Dye Loading Solution: Thallium-sensitive dye (e.g., FluxOR™) prepared in assay buffer.

-

Stimulus Buffer: Assay buffer containing a sub-maximal (EC20) concentration of glutamate and varying concentrations of this compound.

-

Thallium Solution: Assay buffer containing thallium sulfate.

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the dye loading solution for 1 hour at room temperature in the dark.

-

Compound Addition: Add the stimulus buffer containing different concentrations of this compound to the cells.

-

Thallium Addition and Signal Detection: Place the plate in the fluorescence kinetic plate reader. Initiate reading to establish a baseline fluorescence. Inject the thallium solution and continue to monitor the fluorescence signal over time. The rate of fluorescence increase corresponds to the level of channel activation.

-

Data Analysis: Determine the EC50 value by plotting the rate of thallium flux against the concentration of this compound and fitting the data to a four-parameter logistic equation.

cAMP Accumulation Assay

This assay directly measures the functional consequence of mGluR4 activation on its primary signaling pathway. As a Gi/o-coupled receptor, mGluR4 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing human or rat mGluR4.

-

Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

384-well assay plates.

-

Luminescence or fluorescence plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells into 384-well plates and incubate to allow for adherence.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to the wells to induce cAMP production. The inhibitory effect of the mGluR4 agonist will be measured against this stimulated level.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format as per the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound. Determine the IC50 value from the concentration-response curve.

Calcium Mobilization Assay

While mGluR4 is primarily Gi/o-coupled, it can be engineered to signal through the Gq pathway by co-expression of a promiscuous G-protein, such as Gα16 or a chimeric Gqi/o. This allows for the measurement of receptor activation via intracellular calcium mobilization, a high-throughput friendly readout.

Materials:

-

HEK293 cells co-expressing the mGluR4 receptor and a promiscuous G-protein (e.g., Gα16).

-

Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage), pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Agonist solution containing varying concentrations of this compound.

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed cells in 384-well plates and incubate overnight.

-

Dye Loading: Incubate cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add the agonist solution and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

Experimental Workflow

The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2S)-VU0155041: A Technical Guide to its Pharmacology and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4 is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system and plays a crucial role in regulating synaptic transmission. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Due to its role in modulating glutamate signaling, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology and selectivity profile of this compound, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental assessment.

Core Pharmacology

This compound is the cis-regioisomer of VU0155041 and has been identified as a more effective and potent modulator of mGluR4 compared to its trans-isomer.[1] It acts as a partial agonist on its own and as a positive allosteric modulator by enhancing the receptor's response to the endogenous agonist, glutamate.[1] This allosteric modulation is achieved by binding to a site on the receptor distinct from the glutamate binding site.[1]

Quantitative Potency and Efficacy

The potency and efficacy of this compound have been characterized across various in vitro assays, demonstrating its activity at both human and rat mGluR4.

| Parameter | Species | Receptor | Assay Type | Value | Reference |

| EC50 | Human | mGluR4 | - | 798 ± 58 nM | [1] |

| EC50 | Rat | mGluR4 | - | 693 ± 140 nM | [1] |

| EC50 | - | mGluR4 | Partial Agonist Activity | 2.35 µM |

Table 1: In Vitro Potency and Efficacy of this compound

Selectivity Profile

A critical aspect of drug development is the selectivity of a compound for its intended target. This compound has been profiled against a wide range of receptors and channels to determine its specificity for mGluR4.

| Target Class | Specific Targets | Activity | Reference |

| mGluR Subtypes | mGluR1, mGluR2, mGluR3, mGluR5, mGluR6, mGluR7, mGluR8 | No significant activity | |

| Ion Channels | NMDA Receptor | No effect on receptor currents | |

| Other GPCRs, Kinases, etc. | Panel of 67 different targets | Selective for mGluR4 |

Table 2: Selectivity Profile of this compound

Signaling Pathway

As a Group III mGluR, mGluR4 primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like glutamate, which is potentiated by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunits can also modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels.

Experimental Protocols

The characterization of this compound relies on a suite of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

In Vitro Functional Assay: Thallium Flux

The thallium flux assay is a fluorescence-based method to measure the activity of potassium channels that are modulated by G-protein activation downstream of mGluR4.

Objective: To determine the potency and efficacy of this compound as a PAM of mGluR4.

Materials:

-

Cells stably expressing mGluR4 and a G-protein-activated inwardly rectifying potassium (GIRK) channel.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay buffer (Chloride-free).

-

Stimulus buffer containing thallium sulfate and potassium sulfate.

-

This compound and glutamate solutions.

-

384-well microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells into 384-well microplates and incubate overnight.

-

Dye Loading: Remove culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.

-

Compound Addition: Add varying concentrations of this compound, followed by a sub-maximal (EC20) concentration of glutamate.

-

Thallium Flux Measurement: Place the plate in the fluorescence imaging plate reader. Add the thallium/potassium stimulus buffer to initiate ion flux.

-

Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the mGluR4-mediated channel activation.

-

Data Analysis: Plot the rate of thallium flux against the concentration of this compound to determine the EC50 value.

In Vitro Functional Assay: cAMP Measurement

This assay directly measures the functional consequence of mGluR4 activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To confirm the Gi/o-coupling of mGluR4 and the modulatory effect of this compound.

Materials:

-

Cells stably expressing mGluR4.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

This compound and glutamate solutions.

-

384-well microplates.

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed cells into 384-well microplates and incubate overnight.

-

Compound Pre-incubation: Pre-incubate cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of glutamate and forskolin to stimulate adenylyl cyclase and subsequent cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., fluorescence, luminescence) which is inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the signal against the concentration of this compound to determine its inhibitory effect on forskolin-stimulated cAMP production and calculate the IC50 value.

In Vivo Models of Parkinson's Disease

This compound has shown efficacy in rodent models of Parkinson's disease, suggesting its potential as a therapeutic agent.

1. Haloperidol-Induced Catalepsy in Rats

Objective: To assess the ability of this compound to reverse motor deficits induced by dopamine D2 receptor antagonism.

Procedure:

-

Animal Model: Administer haloperidol (a D2 receptor antagonist) to rats to induce catalepsy, a state of motor immobility.

-

Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection.

-

Behavioral Assessment: Measure the duration of catalepsy at various time points post-drug administration using the bar test. A reduction in the time the rat remains on the bar indicates an anti-cataleptic effect.

2. Reserpine-Induced Akinesia in Rats

Objective: To evaluate the effect of this compound on motor deficits caused by dopamine depletion.

Procedure:

-

Animal Model: Administer reserpine to rats, which depletes monoamines, including dopamine, leading to akinesia (paucity of spontaneous movement).

-

Drug Administration: Administer this compound (i.c.v.).

-

Behavioral Assessment: Measure locomotor activity in an open field test. An increase in movement compared to vehicle-treated, reserpinized rats indicates a reversal of akinesia.

Conclusion

This compound is a well-characterized and selective mGluR4 positive allosteric modulator with demonstrated in vitro potency and in vivo efficacy in preclinical models of Parkinson's disease. Its specific pharmacological profile makes it a valuable tool for investigating the therapeutic potential of mGluR4 modulation in a variety of CNS disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

(1R,2S)-VU0155041 structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of (1R,2S)-VU0155041, a Positive Allosteric Modulator of mGluR4

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease.[1][2] Unlike orthosteric ligands that bind to the highly conserved endogenous glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct, topographically less conserved allosteric site.[1] This offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, as PAMs typically enhance the effects of the endogenous agonist glutamate without direct receptor activation.[1][3]

This compound is a potent, selective, and well-characterized PAM of mGluR4 that has demonstrated efficacy in preclinical rodent models of Parkinson's disease. This technical guide provides a detailed overview of the structure-activity relationship (SAR) for the VU0155041 scaffold, details key experimental methodologies used in its characterization, and illustrates relevant biological and experimental pathways.

Core Scaffold and Stereochemical Requirements

The chemical structure of VU0155041 is cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid. Initial studies quickly established that the stereochemistry of the cyclohexyl ring is a critical determinant of activity. The cis isomers were found to be significantly more active than the corresponding trans isomers, which are largely inactive (potency > 10 μM). Subsequent chiral separation of the active cis-regioisomer revealed that the two enantiomers, this compound and (1S,2R)-VU0155041, are equipotent.

Structure-Activity Relationship (SAR) Analysis

The SAR for the VU0155041 series has been explored through systematic modifications at two primary positions: the phenyl amide moiety and the cyclohexyl carboxylate group.

Modifications of the Phenyl Amide Moiety

The nature of the substituent on the amide nitrogen is crucial for potency. The initial high-throughput screening hit featured a 3,5-dichlorophenyl group, which remains one of the most potent substitutions. Exploration of this region revealed a very constrained or "shallow" SAR, a common feature for many allosteric modulators.

| Compound/Analog | R Group (Substitution on Phenyl Amide) | Potency (EC₅₀) | Efficacy (% GluMax) | Reference |

| VU0155041 (2) | 3,5-Dichlorophenyl | 740 nM | 127% | |

| 4e | 3-Chloro-5-fluorophenyl | 2.0 μM | 138% | |

| 4h | Unsubstituted Phenyl | > 10 μM | 39% | |

| 4i | Benzyl | Inactive | - | |

| 4j | 1,3-Dimethyl-1H-1,2,4-triazol-5-yl | Inactive | - | |

| 4k | 2-Pyridyl | Inactive | - | |

| 4l | Morpholino | Inactive | - | |

| 4m | Cyclohexyl | Inactive | - | |

| 4n | Cyclobutyl | Inactive | - |

Table 1: SAR summary for modifications to the phenyl amide moiety of the VU0155041 scaffold.

Key findings from this analysis include:

-

Halogen Substitution: Dihalogenation on the phenyl ring at the 3 and 5 positions is highly favorable. Replacing one chlorine with fluorine (3-chloro-5-fluoro) retains significant activity.

-

Aromaticity and Heterocycles: Replacing the phenyl ring with other groups, including benzyl, pyridyl, or triazolyl, leads to a complete loss of activity.

-

Non-Aromatic Replacements: Saturated cyclic (cyclohexyl, cyclobutyl) and heterocyclic (morpholino) replacements are not tolerated.

-

Steric and Electronic Effects: The data suggest a specific requirement for an aromatic ring with electron-withdrawing groups at the meta positions for effective binding and modulation.

Modifications of the Cyclohexyl Carboxylate Moiety

The carboxylic acid group is another key interaction point. While this region is also sensitive to modification, some changes are tolerated.

| Compound/Analog | Modification of Carboxylate | Potency (EC₅₀) | Efficacy (% GluMax) | Reference |

| VU0155041 | Carboxylic Acid | 798 nM (human) | - | |

| 9k | Primary Carboxamide | 3.1 μM | 94% | |

| 9j Series | Piperidine-3-carboxylic acid | Inactive | - |

Table 2: SAR summary for modifications to the cyclohexyl carboxylate moiety.

Key findings from this analysis include:

-

Carboxamide Bioisostere: Replacement of the carboxylic acid with a primary carboxamide is tolerated, resulting in a compound that is equipotent with the original acid analog.

-

Ring System Alterations: Incorporating the carboxylic acid functionality into a different ring system, such as piperidine-3-carboxylic acid, was not successful and resulted in inactive compounds.

Experimental Protocols

The characterization of VU0155041 and its analogs relies on robust in vitro assays to determine potency and efficacy.

Calcium Mobilization Assay

This is a primary functional assay used to quantify the activity of mGluR4 modulators.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are stably transfected to express human mGluR4. Because mGluR4 is a Gᵢ/ₒ-coupled receptor that inhibits adenylyl cyclase, it does not typically signal through calcium mobilization. To overcome this, the cells are co-transfected with a chimeric G-protein, Gαqi5. This chimera functionally couples the Gᵢ/ₒ-linked receptor to the Gₐq signaling pathway, which activates phospholipase C and leads to a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).

-

Protocol Outline:

-

Cell Plating: CHO-hmGluR4-Gαqi5 cells are plated into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature.

-

Compound Addition: The test compound (e.g., VU0155041) is added at various concentrations.

-

Agonist Challenge: After a short incubation with the test compound, a sub-maximal (EC₂₀) concentration of glutamate is added to the wells.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]ᵢ, are measured using a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The potentiation of the glutamate EC₂₀ response by the PAM is used to calculate the PAM's EC₅₀ value.

-

Radioligand Binding Assays

Binding assays are used to determine if a modulator directly competes with an orthosteric ligand or binds to a separate, allosteric site.

-

Principle: These assays measure the ability of a test compound to affect the binding of a radiolabeled ligand to the receptor. For PAMs, a key experiment is to measure their effect on the affinity (Kᴅ) and binding capacity (Bₘₐₓ) of a radiolabeled orthosteric agonist (e.g., [³H]L-AP4).

-

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR4.

-

Incubation: Membranes are incubated with a fixed concentration of the radiolabeled orthosteric agonist and varying concentrations of the allosteric modulator.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

-

Interpretation: A PAM like VU0155041 is expected to increase the affinity (decrease the Kᴅ) of the orthosteric agonist without affecting the total number of binding sites (Bₘₐₓ). It should not displace the orthosteric ligand, confirming its binding to a distinct allosteric site.

Mandatory Visualizations

Signaling Pathway

Caption: Simplified mGluR4 signaling pathway modulated by VU0155041.

Experimental Workflow

Caption: Workflow for the mGluR4 Calcium Mobilization Functional Assay.

References

- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (1R,2S)-VU0155041: A Positive Allosteric Modulator of mGluR4

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Its discovery has provided a valuable chemical tool for probing the therapeutic potential of mGluR4 modulation, particularly in the context of neurological disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel modulators of mGluR4. The rationale for targeting mGluR4 stems from its role in regulating synaptic transmission in key brain circuits. As a member of the group III metabotropic glutamate receptors, mGluR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of mGluR4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release, making mGluR4 an attractive target for conditions characterized by aberrant glutamatergic signaling.

Positive allosteric modulators like VU0155041 offer a nuanced approach to receptor modulation. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism provides a finer level of control over receptor activity, potentially leading to improved therapeutic windows and reduced side effects compared to traditional agonists.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient route starting from the commercially available cis-1,2-cyclohexanedicarboxylic anhydride.

Experimental Protocol: Synthesis

Step 1: Ring Opening of cis-1,2-Cyclohexanedicarboxylic Anhydride

-

To a solution of cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added 3,5-dichloroaniline (1.0 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure to yield the crude carboxylic acid-amide intermediate, which can be used in the next step without further purification.

Step 2: Resolution of Enantiomers (Optional but critical for specific stereoisomer)

-

The racemic mixture of the cis-carboxylic acid-amide can be resolved using chiral chromatography to separate the (1R,2S) and (1S,2R) enantiomers. Alternatively, resolution can be performed at a later stage.

Purification:

-

The final product, (1R,2S)-2-((3,5-dichlorophenyl)carbamoyl)cyclohexane-1-carboxylic acid (VU0155041), is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization.

Pharmacological Characterization

The pharmacological activity of this compound has been extensively characterized using a variety of in vitro assays to determine its potency, efficacy, and selectivity as an mGluR4 PAM.

Quantitative Data Summary

| Parameter | Species | Assay Type | Value | Reference |

| EC50 | Human | Calcium Mobilization | 798 nM | [1] |

| EC50 | Rat | Calcium Mobilization | 693 nM | [1] |

| EC50 | Partial Agonist Activity | 2.35 µM | [2] |

Experimental Protocols: Pharmacological Assays

1. Calcium Mobilization Assay

This assay is a common method to assess the activity of GPCRs that couple to the Gαq pathway, or as in the case of Gαi/o-coupled receptors like mGluR4, through the co-expression of a chimeric G-protein (e.g., Gαqi5) that redirects the signal to the Gαq pathway, leading to a measurable increase in intracellular calcium.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat mGluR4 and a chimeric G-protein such as Gαqi5.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Addition: The dye solution is removed, and assay buffer is added. A baseline fluorescence reading is taken. Test compounds, including this compound, are then added at various concentrations in the presence of an EC20 concentration of glutamate.

-

Signal Detection: Changes in intracellular calcium are monitored as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using a four-parameter logistic equation.

2. Thallium Flux Assay

This assay is a functional, no-wash, fluorescence-based method to measure the activity of Gαi/o-coupled GPCRs that modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Cell Line: HEK293 cells co-expressing the mGluR4 and GIRK channels.

-

Plating: Cells are plated in 384-well microplates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound and Stimulus Addition: Test compounds are added, followed by a stimulus solution containing thallium.

-

Signal Detection: Activation of mGluR4 by a PAM and glutamate leads to the activation of GIRK channels, resulting in an influx of thallium into the cells. The binding of thallium to the dye causes an increase in fluorescence, which is measured over time.

-

Data Analysis: The rate of thallium influx is proportional to the activity of the mGluR4 receptor. EC50 values are determined from concentration-response curves.

Visualizations

mGluR4 Signaling Pathway

Caption: Canonical and alternative signaling pathways of the mGluR4 receptor.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization assay.

References

- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2S)-VU0155041: A Technical Guide to its Role in Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating glutamate transmission.[1] Predominantly located on presynaptic terminals, mGlu4 activation typically leads to a reduction in neurotransmitter release, making it an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as Parkinson's disease.[1] This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field.

Mechanism of Action

This compound functions as a PAM, binding to an allosteric site on the mGlu4 receptor, a site distinct from the orthosteric binding site for the endogenous ligand, glutamate. This binding event potentiates the receptor's response to glutamate, thereby enhancing its natural signaling cascade. The primary mechanism of mGlu4 receptor signaling is through its coupling with the Gi/o class of G-proteins.[2][3] Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in a decrease in glutamate release from the presynaptic terminal.

While the canonical pathway involves Gi/o-mediated inhibition of adenylyl cyclase, some evidence suggests that mGlu4 receptors, particularly when modulated by PAMs, may also engage in more complex signaling. Studies have indicated potential cross-talk with Gq-coupled receptors, leading to biased signaling toward calcium-dependent pathways under certain conditions. However, direct activation of the mitogen-activated protein kinase (MAPK) pathway by mGlu4 PAMs like this compound has not been consistently observed.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Species | EC50 | Intrinsic Activity | Reference |

| Calcium Mobilization | Human | 798 ± 58 nM | Partial Agonist (~45% of max glutamate response) | |

| Calcium Mobilization | Rat | 693 ± 140 nM | Partial Agonist | |

| Thallium Flux | Human | 2.35 µM | Partial Agonist |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose Range | Effect | Reference |

| Haloperidol-induced catalepsy in rats | Intracerebroventricular (i.c.v.) | 31 - 316 nmol | Dose-dependent reversal of catalepsy | |

| Reserpine-induced akinesia in rats | Intracerebroventricular (i.c.v.) | 93 - 316 nmol | Reversal of akinesia | |

| Morphine-induced conditioned place preference in rats | Intra-nucleus accumbens | 10 - 50 µ g/0.5 µL | Facilitated extinction and inhibited reinstatement | |

| Valproic acid-induced autistic model in rats | Intra-hippocampal | 50 µ g/0.5 µl | Decreased population spike LTP |

Signaling Pathways and Experimental Workflows

Canonical mGlu4 Signaling Pathway

The primary signaling cascade initiated by the activation of the mGlu4 receptor and potentiated by this compound is depicted below.

Caption: Canonical Gi/o-coupled signaling pathway of the mGlu4 receptor.

Experimental Workflow for Characterizing mGlu4 PAMs

The following diagram illustrates a typical workflow for the discovery and characterization of a novel mGlu4 PAM like this compound.

Caption: A generalized workflow for the development of mGlu4 PAMs.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is adapted from methodologies used to assess the potency and efficacy of mGlu4 PAMs.

Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the human mGlu4 receptor.

Materials:

-

CHO or HEK293 cells stably co-expressing human mGlu4 and a chimeric G-protein (e.g., Gαqi5) to couple the receptor to the phospholipase C pathway.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound.

-

L-glutamate.

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Plate the mGlu4-expressing cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium from the cell plates and add the Fluo-4 AM loading solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (EC20).

-

-

Assay Execution (FLIPR):

-

Place the cell plate in the FLIPR instrument.

-

Establish a stable baseline fluorescence reading.

-

Add the this compound dilutions to the wells and incubate for a specified period (e.g., 2.5 minutes).

-

Add the EC20 concentration of L-glutamate to all wells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value of this compound in the presence of the EC20 concentration of glutamate.

-

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the mGlu4 receptor.

Materials:

-

Membranes prepared from cells expressing the mGlu4 receptor.

-

Radiolabeled mGlu4 PAM (e.g., [³H]-ML128).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of an unlabeled mGlu4 PAM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the binding buffer, radioligand at a concentration near its Kd, and serial dilutions of this compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of the unlabeled PAM.

-

-

Incubation:

-

Add the mGlu4-expressing cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Electrophysiology

This protocol provides a general framework for assessing the effects of this compound on neuronal activity in vivo.

Objective: To measure the effect of this compound on the firing rate of neurons in a specific brain region (e.g., the hippocampus).

Materials:

-

Anesthetized rat.

-

Stereotaxic apparatus.

-

Recording electrodes.

-

Amplifier and data acquisition system.

-

This compound dissolved in an appropriate vehicle.

-

Microinjection pump and cannula.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region.

-

-

Electrode and Cannula Placement:

-

Slowly lower a recording electrode into the target brain region to isolate single-unit activity.

-

Implant a guide cannula adjacent to the recording site for local drug administration.

-

-

Baseline Recording:

-

Record the baseline firing rate of the isolated neuron for a stable period.

-

-

Drug Administration:

-

Administer this compound via the implanted cannula using a microinjection pump.

-

-

Post-injection Recording:

-

Continue to record the neuronal firing rate for an extended period after drug administration to observe any changes.

-

-

Data Analysis:

-

Analyze the firing rate before and after drug administration using appropriate software.

-

Express the change in firing rate as a percentage of the baseline activity.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the mGlu4 receptor in glutamate signaling. Its potency, selectivity, and demonstrated in vivo efficacy make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a foundational understanding of its properties and the experimental approaches used for its characterization, serving as a resource to facilitate further research in this promising area of neuropharmacology.

References

(1R,2S)-VU0155041: A Technical Guide to its Function as a Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (1R,2S)-VU0155041, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document details the mechanism of action, key quantitative data, experimental protocols for its characterization, and the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of mGluR4 modulation.

Introduction to this compound and mGluR4

This compound is a small molecule compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4).[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor.[1] This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.[2][3] This modulatory action offers a more nuanced approach to receptor activation, preserving the spatial and temporal dynamics of natural glutamatergic signaling.[4]

mGluR4 is a Class C G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o signaling pathway. Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This receptor is highly expressed in presynaptic terminals of the central nervous system, where it functions as an autoreceptor to regulate glutamate release. Due to its role in modulating synaptic transmission, mGluR4 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data from published studies.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 798 nM | - | |

| Rat | 693 nM | - | ||

| Human | 740 nM | Glutamate Potentiation | ||

| Rat | 560 nM | - | ||

| Fold Shift of Glutamate EC50 | - | 6.7-fold | - | |

| - | 8.6-fold | - | ||

| - | 6.4-fold | - |

Table 1: Potency and Efficacy of this compound at mGluR4. EC50 values represent the concentration of the compound that elicits a half-maximal response. Fold shift indicates the factor by which the EC50 of glutamate is reduced in the presence of this compound.

Mechanism of Action and Signaling Pathways

This compound enhances the function of mGluR4 through allosteric modulation. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric glutamate binding site located in the large extracellular Venus flytrap domain. This binding event is thought to induce a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.

Canonical Gi/o Signaling Pathway

The primary signaling mechanism of mGluR4 is through the Gi/o protein pathway. Upon activation by glutamate, which is potentiated by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The Gβγ subunits can also directly modulate the activity of various downstream effectors, including ion channels.

Non-Canonical Signaling Pathways

Emerging evidence suggests that mGluR4 can also modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Activation of mGluR4 has been shown to influence the phosphorylation state and activity of ERK and Akt in various cell types. This compound has been implicated in the modulation of these pathways, suggesting a broader range of cellular effects than previously understood.

Experimental Protocols for Characterization

The characterization of this compound as an mGluR4 PAM involves a series of in vitro functional assays. Below are detailed methodologies for two key experiments.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαi/o proteins upon receptor activation. An increase in [35S]GTPγS binding indicates receptor-mediated G-protein activation.

Materials:

-

Cell membranes prepared from cells expressing recombinant human or rat mGluR4.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Test compound (this compound) and glutamate.

-

Non-specific binding control: unlabeled GTPγS.

-

Scintillation vials and scintillation fluid.

-

Filter plates (e.g., 96-well GF/B).

-

Vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from mGluR4-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of GTPγS Assay Buffer.

-

25 µL of GDP solution (final concentration typically 10-30 µM).

-

25 µL of varying concentrations of glutamate with or without a fixed concentration of this compound. For determining the EC50 of the PAM, use a fixed, sub-maximal concentration of glutamate (e.g., EC20).

-

50 µL of diluted cell membranes (5-20 µg of protein per well).

-

50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding as a function of agonist concentration to determine EC50 and Emax values. For PAM activity, compare the glutamate dose-response curve in the absence and presence of this compound to calculate the fold-shift.

Forskolin-Stimulated cAMP Inhibition Assay

This cell-based assay measures the ability of an mGluR4 agonist, potentiated by a PAM, to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.

Materials:

-

CHO or HEK293 cells stably expressing human or rat mGluR4.

-

Assay medium (e.g., DMEM with 0.5 mM IBMX to inhibit phosphodiesterases).

-

Forskolin.

-

Test compound (this compound) and glutamate.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture plates (e.g., 96- or 384-well).

Procedure:

-

Cell Plating: Plate mGluR4-expressing cells in the appropriate cell culture plate and grow to ~80-90% confluency.

-

Compound Preparation: Prepare serial dilutions of glutamate with or without a fixed concentration of this compound in assay medium.

-

Cell Treatment:

-

Aspirate the growth medium from the cells.

-

Add the prepared compound solutions to the wells.

-

Pre-incubate for 15-30 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).

-

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate dose-response curves for glutamate in the absence and presence of this compound. The data is typically normalized to the response of forskolin alone (0% inhibition) and the basal level (100% inhibition). Calculate the IC50 of glutamate and the fold-shift induced by the PAM.

Experimental and Drug Discovery Workflow

The discovery and characterization of a novel mGluR4 PAM like this compound typically follows a structured workflow.

Conclusion

This compound serves as a valuable pharmacological tool for studying the function of mGluR4 and represents a promising lead scaffold for the development of novel therapeutics. Its positive allosteric modulatory action allows for the enhancement of endogenous glutamatergic signaling in a controlled manner. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, which can aid researchers in further exploring the therapeutic potential of mGluR4 PAMs.

References

- 1. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of (1R,2S)-VU0155041: A Technical Guide

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR) with significant therapeutic potential for neurological disorders such as Parkinson's disease.[1][2] As a PAM, VU0155041 does not directly activate the receptor but enhances its sensitivity to the endogenous ligand, glutamate.[2][3] This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its pharmacological properties, the experimental protocols used for its assessment, and the key signaling pathways it modulates.

Pharmacological Data Summary

The in vitro potency of this compound has been determined across various functional assays using recombinant cell lines expressing either human (h) or rat (r) mGluR4. The compound demonstrates potentiation of the glutamate response in the nanomolar range. In addition to its PAM activity, VU0155041 also exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor to a degree, particularly at higher concentrations.[4]

| Parameter | Species | Assay Type | Value (nM) | Notes |

| EC50 (PAM activity) | Human | Calcium Mobilization | 798 | Potentiation of an EC20 glutamate response. |

| Human | Calcium Mobilization | 740 | Potentiation of glutamate response. | |

| Rat | Calcium Mobilization / Thallium Flux | 693 | Potentiation of an EC20 glutamate response. | |

| EC50 (Agonist activity) | Human / Rat | Thallium Flux | 2350 | Partial agonism, reaching ~45% of the maximal glutamate response. |

Mechanism of Action & Signaling Pathway

mGluR4 is canonically coupled to the Gi/o family of inhibitory G-proteins. Upon activation by glutamate, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound binds to an allosteric site on the mGluR4 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream inhibitory signaling.

Experimental Protocols

The characterization of this compound relies on robust in vitro functional assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

The in vitro characterization of a novel mGluR4 PAM like VU0155041 follows a standardized workflow, from initial cell line preparation to detailed pharmacological analysis.

Calcium Mobilization Assay

This assay is used to measure Gq-mediated signaling. Since mGluR4 is Gi/o-coupled, it is co-expressed with a chimeric G-protein, Gqi5, which redirects the inhibitory signal to the Gq pathway, resulting in a measurable increase in intracellular calcium ([Ca2+]i).

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and the chimeric G-protein Gqi5 (hmGluR4/Gqi5/CHO).

-

Cell Plating: Cells are seeded at a density of 30,000 cells per well in 20 µL of plating medium (DMEM with 10% dialyzed FBS, 20 mM HEPES, 100 U/mL penicillin/streptomycin) into 384-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The next day, culture medium is replaced with 20 µL of a dye-loading solution containing 1 µM Fluo-4 AM fluorescent calcium indicator in Assay Buffer (Hank's Balanced Salt Solution, 20 mM HEPES, 2.5 mM Probenecid). Cells are incubated for 45-60 minutes at 37°C.

-

Assay Procedure:

-

After incubation, the dye solution is removed, and 20 µL of Assay Buffer is added to each well.

-

Baseline fluorescence is measured using a kinetic imaging plate reader (e.g., FLIPR).

-

VU0155041 (or other test compounds) is added to the wells, and the cells are incubated for approximately 2.5 minutes.

-

An EC20 concentration of glutamate (the concentration that elicits 20% of the maximal glutamate response) is then added to stimulate the receptor.

-

Fluorescence is continuously monitored to measure the change in intracellular calcium.

-

-

Data Analysis: The increase in fluorescence is normalized to the response generated by a maximal concentration of glutamate alone. Concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 for potentiation.

GIRK-Mediated Thallium Flux Assay

This assay provides a functional readout of Gi/o activation without the need for a chimeric G-protein. Activation of Gi/o by mGluR4 causes the Gβγ subunits to dissociate and activate co-expressed G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The assay measures the influx of thallium (Tl+), a surrogate for K+, through the activated GIRK channels using a Tl+-sensitive fluorescent dye.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing rat mGluR4 and GIRK channel subunits.

-

Cell Plating: Cells are seeded at 15,000 cells per well in 20 µL of medium in 384-well plates and incubated overnight.

-

Dye Loading:

-

Culture medium is replaced with 20 µL of Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).

-

20 µL of 2x FluoZin-2 AM dye solution (final concentration 330 nM) is added to each well. Cells are incubated for 60 minutes at room temperature.

-

-

Assay Procedure:

-

After incubation, cells are washed with Assay Buffer, leaving a residual volume of 20 µL.

-

Baseline fluorescence is measured.

-

Test compound (VU0155041) is added, followed by an EC20 concentration of glutamate.

-

A stimulus buffer containing thallium sulfate is added, and the increase in fluorescence due to Tl+ influx is measured kinetically.

-

-

Data Analysis: The rate of Tl+ influx is calculated and plotted against the compound concentration to determine the EC50 for potentiation.

[35S]GTPγS Binding Assay

This biochemical assay directly measures the activation of G-proteins. In the presence of an agonist, the Gα subunit releases GDP and binds GTP. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits. This provides a direct measure of receptor-mediated G-protein activation, proximal to the receptor itself.

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing hmGluR4.

-

Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

-

Assay Procedure:

-

Cell membranes (e.g., 75 µg) are incubated in the assay buffer with the test compound (VU0155041) and a sub-maximal concentration of an orthosteric agonist (e.g., L-AP4).

-

The reaction is initiated by the addition of [35S]GTPγS (e.g., ~0.1 nM).

-

The mixture is incubated for 40-60 minutes at room temperature to allow for [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration through filter plates, which separate the membrane-bound [35S]GTPγS from the unbound.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against compound concentration to determine the EC50 and Emax for the potentiation of agonist-stimulated [35S]GTPγS binding.

References

- 1. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (1R,2S)-VU0155041 In Vivo Studies in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-VU0155041 is the cis-regioisomer of VU0155041, a compound identified as a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] Allosteric modulators offer the advantage of enhancing the effect of the endogenous ligand, glutamate, providing a more spatially and temporally precise modulation of receptor activity compared to direct agonists.[3] The mGluR4 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for central nervous system (CNS) disorders, particularly Parkinson's disease.[3] In vivo studies in rats have demonstrated the efficacy of this compound in models of Parkinson's disease, addiction, and its influence on synaptic plasticity, making it a valuable tool for CNS research.

These application notes provide detailed protocols for utilizing this compound in various in vivo rat models based on published research.

Compound Information

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-2-[(3,5-Dichlorophenyl)carbamoyl]cyclohexanecarboxylic acid | |

| Synonyms | VU0155041 (cis-isomer) | |

| Molecular Formula | C₁₄H₁₅Cl₂NO₃ | |

| Molecular Weight | 316.18 g/mol | |

| CAS Number | 1263273-14-8 | |

| Mechanism of Action | Positive Allosteric Modulator (PAM) and partial agonist of mGluR4 | |

| EC₅₀ (rat mGluR4) | 693 ± 140 nM | |

| Solubility | Soluble in aqueous vehicles for in vivo use. |

Experimental Protocols

Protocol 1: Assessment in a Rat Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)

This protocol describes the use of this compound to reverse catalepsy induced by the D2 receptor antagonist haloperidol, a common model for assessing potential antiparkinsonian effects.

1.1. Animal Model

-

Species: Male Sprague-Dawley rats.

-

Weight: 225-255 g.

-

Housing: Standard housing conditions with ad libitum access to food and water.

-

Surgery: Rats are stereotaxically implanted with a guide cannula targeting the third ventricle for intracerebroventricular (i.c.v.) injections. Allow for a post-surgical recovery period of at least one week.

1.2. Materials and Reagents

-

This compound

-

Haloperidol

-

Sterile saline (0.9% NaCl) or other appropriate aqueous vehicle

-

Microinjection pump and syringes

1.3. Experimental Procedure

-

Habituation: Acclimate rats to the testing environment and handling procedures for several days before the experiment.

-

Catalepsy Induction: Administer haloperidol (1.5 mg/kg, i.p.) to induce a cataleptic state.

-

Drug Administration: 30 minutes after haloperidol injection, administer this compound or vehicle via i.c.v. infusion.

-

Doses: 31 nmol and 93 nmol in a volume of 10 µL.

-

Infusion Rate: Infuse over a period of 1-2 minutes.

-

-

Behavioral Assessment (Catalepsy Scoring):

-

Measure the duration of catalepsy at set time points post-infusion (e.g., 15, 30, 45, and 60 minutes).

-

A common method is the bar test: place the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measure the time until it removes both paws. A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Analyze the catalepsy scores using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to compare the effects of this compound with the vehicle group.

Protocol 2: Assessment in a Rat Model of Addiction (Morphine-Induced Conditioned Place Preference)

This protocol evaluates the effect of this compound on the extinction and reinstatement of morphine-induced conditioned place preference (CPP), a model for studying the rewarding effects of drugs and relapse behavior.

2.1. Animal Model

-

Species: Male Wistar rats.

-

Surgery: Rats are stereotaxically implanted with bilateral guide cannulae targeting the Nucleus Accumbens (NAc). Allow for a post-surgical recovery period.

2.2. Materials and Reagents

-

This compound

-

Morphine hydrochloride

-

Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for microinjections

-

CPP apparatus (three-chamber box)

2.3. Experimental Procedure

-

CPP Pre-Test (Baseline): On day 1, allow rats to freely explore all chambers of the CPP apparatus for 15 minutes to determine initial place preference.

-

CPP Conditioning (8 days):

-

On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to one of the non-preferred chambers for 30 minutes.

-

On the intervening days, administer saline and confine the rat to the opposite chamber.

-

-

CPP Post-Test (Test of Conditioning): After the conditioning phase, place the rat in the central chamber with free access to all chambers and record the time spent in the morphine-paired chamber. A significant increase in time indicates successful conditioning.

-

Extinction Phase:

-

For several consecutive days, place the rats in the CPP apparatus with free access to all chambers for 15 minutes daily, with no drug administration.

-

Before each extinction session, administer this compound bilaterally into the NAc.

-

Doses: 10, 30, and 50 µg in 0.5 µL per side.

-

-

Reinstatement Phase:

-

Once CPP is extinguished (no significant preference for the drug-paired chamber), test for reinstatement.

-

Administer this compound (10, 30, or 50 µ g/0.5 µL/side) into the NAc.

-

Five minutes later, administer a priming dose of morphine (1 mg/kg, i.p.).

-

Place the rat back in the CPP apparatus and record the time spent in the morphine-paired chamber.

-

-

Data Analysis: Use ANOVA to compare the time spent in the drug-paired chamber across different phases and treatment groups.

Summary of In Vivo Data

The following table summarizes quantitative data from key in vivo studies in rats.

| Study Focus | Animal Model | Administration Route | Dosage | Key Result | Reference |

| Antiparkinsonian Effects | Male Sprague-Dawley Rats (Haloperidol-induced catalepsy) | Intracerebroventricular (i.c.v.) | 31 and 93 nmol | Significantly decreased cataleptic effects of haloperidol. | |

| Antiparkinsonian Effects | Male Sprague-Dawley Rats (Reserpine-induced akinesia) | Intracerebroventricular (i.c.v.) | 93 and 316 nmol | Significantly reversed reserpine-induced akinesia. | |

| Addiction / Relapse | Male Wistar Rats (Morphine CPP) | Intra-Nucleus Accumbens (bilateral) | 10, 30, and 50 µ g/0.5 µL | Reduced the extinction period and dose-dependently inhibited reinstatement of morphine CPP. | |

| Synaptic Plasticity | Male VPA-induced Autistic Model Rats | Intra-Dentate Gyrus | 50 µg | Failed to restore LTP and significantly decreased population spike LTP. |

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of the mGluR4 receptor potentiated by this compound.

Experimental Workflow

Caption: Generalized workflow for in vivo rat studies involving intracerebral administration.

Storage and Stability

-